Forskolin

Adenylate Cyclase cAMP Signaling Rat Adipocytes

Forskolin is the indispensable, Gαs-independent activator of adenylate cyclase, providing a clean, receptor-free readout of the cAMP/PKA axis. Its well-defined dual activity profile—AC activation at ~2 µM and off-target GLUT inhibition at 0.24 µM—enables precise concentration window selection. Mandatory for bypassing receptor desensitization; pair with 1,9-dideoxyforskolin to isolate direct ion channel effects. High purity essential for reproducible isoform selectivity baselines.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
CAS No. 66428-89-5
Cat. No. B1221371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForskolin
CAS66428-89-5
SynonymsColeonol
colforsin
Forskolin
N,N-dimethyl-beta-alanine-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho(2,1-b)pyran-6-yl ester HCl
NKH 477
NKH-477
NKH477
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
InChIInChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
InChIKeyOHCQJHSOBUTRHG-KGGHGJDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Forskolin CAS 66428-89-5: Baseline Specification for a Natural Labdane Diterpene Adenylate Cyclase Activator


Forskolin (coleonol, colforsin) is a natural labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii (syn. Plectranthus barbatus) [1]. It functions as a direct, reversible activator of eukaryotic adenylate cyclase (AC), the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP), without requiring the participation of G proteins or membrane receptors [2]. This unique property allows it to bypass traditional receptor-mediated signaling pathways, establishing it as an essential tool compound for dissecting the cAMP/PKA axis in cellular signaling [3]. It is a hydrophobic molecule with limited aqueous solubility and is commercially available in varying grades from plant extracts to high-purity synthetic forms [1].

Forskolin CAS 66428-89-5: Why Generic Substitution with Common Analogs Fails in Precise Signaling Research


Substituting Forskolin with other adenylate cyclase activators or closely related chemical analogs introduces significant and quantifiable variation in experimental outcomes, driven by differences in potency, AC isoform selectivity, and the presence of confounding off-target activities. While many analogs retain the core labdane skeleton, subtle structural modifications drastically alter their pharmacological profile. For instance, modifications at the 6-β or 7-β hydroxyl positions dramatically shift potency and aqueous solubility profiles compared to the parent molecule [1]. Furthermore, the widely used negative control 1,9-dideoxyforskolin fails to recapitulate Forskolin‘s AC activation, yet unexpectedly retains its ability to directly modulate certain potassium channels and glucose transporters, a critical caveat that undermines its use as a purely inert control [2]. The evidence presented below quantifies these crucial functional divergences that render simple interchange impossible.

Forskolin CAS 66428-89-5: A Quantitative Head-to-Head Evidence Guide for Procurement Differentiation


AC Activation Potency: Forskolin vs. 7-Desacetylforskolin in Native Membranes

In a direct head-to-head comparison using rat adipocyte membranes, Forskolin demonstrated superior potency as an adenylate cyclase (AC) activator relative to its analog 7-desacetylforskolin. The study measured the concentration required to achieve half-maximal activation (EC50) of the enzyme [1]. Forskolin exhibited an EC50 value of 2 µM, confirming its high potency as a native AC ligand. In stark contrast, the 7-desacetylforskolin analog was 10-fold less potent, requiring an EC50 of 20 µM to achieve the same level of activation [1]. Furthermore, the analog 1,9-dideoxyforskolin showed no ability to stimulate AC even at the highest concentration tested (100 µM), highlighting the absolute requirement of the native Forskolin structure for AC activation [1].

Adenylate Cyclase cAMP Signaling Rat Adipocytes

Dual-Target Quantification: AC Activation vs. GLUT Inhibition in Rat Adipocytes

Forskolin‘s biological profile is not limited to AC activation; it also directly inhibits glucose transport via interaction with glucose transporters (GLUTs). Quantitative analysis reveals a striking difference in potency for these two distinct mechanisms of action within the same cellular system (rat adipocytes) [1]. The EC50 for Forskolin to inhibit glucose transport is 0.24 µM, which is approximately 8.3-fold more potent than its EC50 for activating adenylate cyclase (2 µM) [1]. This dual-target pharmacology is a critical differentiator. While the analog 1,9-dideoxyforskolin is inactive as an AC activator (EC50 >100 µM), it retains the capacity to inhibit glucose transport (EC50 = 12.8 µM) [1].

Glucose Transport GLUT Inhibition Multi-Target Pharmacology

AC Isoform Selectivity: Forskolin vs. Water-Soluble NKH477 in Type V AC Assays

Forskolin‘s poor aqueous solubility often necessitates the use of organic solvents like DMSO, which can be detrimental to certain cell or tissue preparations. This has driven the development of water-soluble derivatives such as NKH477 (colforsin daropate). However, solubility comes at the cost of altered pharmacological selectivity. A direct comparison of AC isoform activation shows that while NKH477 and Forskolin have similar potency at AC type II (1.04-fold relative potency) and type III (0.89-fold relative potency), NKH477 is significantly more potent at activating cardiac-associated type V AC . Specifically, NKH477 is approximately 1.87-fold more potent than Forskolin in stimulating type V AC activity .

Adenylate Cyclase Isoforms Type V AC Water-Soluble Analog

AC-Independent K+ Channel Modulation: Forskolin vs. 1,9-Dideoxyforskolin in Electrophysiology

A critical confounding factor in the use of Forskolin is its ability to modulate ion channels independently of cAMP elevation and PKA activation. In electrophysiological studies of voltage-gated potassium channels in PC12 cells, both Forskolin and its analog 1,9-dideoxyforskolin produced identical direct effects on channel gating in isolated cell-free membrane patches [1]. Notably, 1,9-dideoxyforskolin is completely unable to activate adenylate cyclase (EC50 >100 µM for AC activation) [1], yet it was equally effective at altering potassium channel activity [1]. This effect was distinct from other agents that raise intracellular cAMP, demonstrating a clear, AC-independent, direct interaction with the channel protein [1].

Potassium Channel Electrophysiology Off-Target Effect

Forskolin CAS 66428-89-5: Validated and Evidence-Backed Procurement Scenarios


Definitive Gαs-Independent cAMP/PKA Pathway Activation in Intact Cells

For researchers requiring robust, Gαs-independent activation of the cAMP/PKA signaling cascade to bypass receptor desensitization or genetic knockout of G proteins. The 2 µM EC50 for adenylate cyclase activation ensures high potency at low micromolar concentrations [1]. Forskolin‘s direct action on the catalytic core of AC provides a reliable positive control that is not confounded by receptor-level feedback or heterologous desensitization. Its use is mandatory when a clean, receptor-independent readout of downstream cAMP effectors is required. This scenario leverages the native compound‘s high potency and the well-characterized concentration-dependent dual activity (AC activation at ~2 µM, GLUT inhibition at 0.24 µM) to define optimal working concentrations [1].

Validated Positive Control for cAMP-Mediated Electrophysiology and Ion Channel Modulation

In electrophysiology experiments investigating the modulation of ion channels by cAMP/PKA signaling, Forskolin is the gold-standard tool. However, its proven direct, AC-independent effect on potassium channel gating [2] mandates the parallel use of the negative control 1,9-dideoxyforskolin. This compound fails to activate AC (EC50 >100 µM) [1] but retains the direct channel-modulating properties [2]. Only by comparing the effects of Forskolin and 1,9-dideoxyforskolin can the specific contribution of cAMP/PKA be isolated from the compound‘s direct channel effects. This scenario is critical for accurate data interpretation in ion channel research and highlights the unique requirement for both the active parent compound and its specific inactive analog in a complete experimental design.

Standardization of Glucose Transport and Metabolic Flux Assays with Defined Concentration Parameters

Investigators studying glucose uptake or metabolic flux in adipocytes or similar cell types must account for Forskolin‘s potent, direct inhibition of glucose transport. The EC50 for this off-target effect is 0.24 µM, which is nearly an order of magnitude lower than the EC50 for AC activation [1]. For experiments designed to assess the metabolic consequences of cAMP elevation, the concentration of Forskolin must be carefully titrated to remain below the threshold for significant direct GLUT inhibition, or the 1,9-dideoxyforskolin analog must be used as a control for non-AC mediated effects. This defined concentration window, based on rigorous comparative data [1], is essential for generating interpretable results in metabolic research and cannot be established using less well-characterized AC activators.

Use as the Definitive Reference Standard for AC Isoform Activity Profiling

In drug discovery programs aimed at developing novel, isoform-selective adenylate cyclase modulators, Forskolin serves as the essential, non-selective reference agonist. Comparative data with derivatives like NKH477, which shows a 1.87-fold selectivity for type V AC , quantifies the baseline from which novel chemical entities must diverge to claim isoform selectivity. Procurement of high-purity Forskolin is therefore non-negotiable for establishing a standardized, reproducible, and isoform-agnostic baseline for potency comparisons in high-throughput screening and medicinal chemistry optimization. Its well-defined potency across AC isoforms II and III provides a consistent internal standard for normalizing assay variability .

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